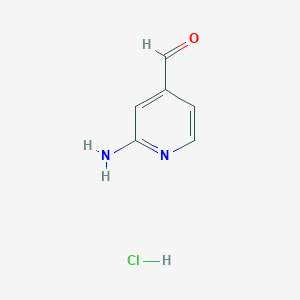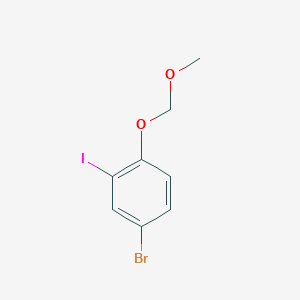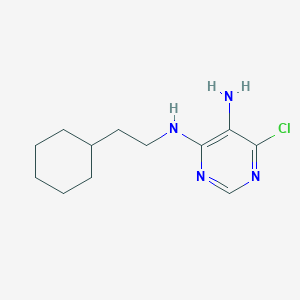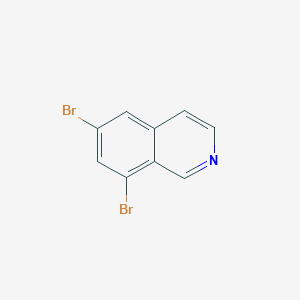
2-Aminoisonicotinaldehyde hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminoisonicotinaldehyde hydrochloride is a chemical compound with the molecular formula C6H7ClN2O It is a derivative of isonicotinaldehyde, featuring an amino group at the 2-position and a hydrochloride salt form
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoisonicotinaldehyde hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with isonicotinaldehyde.
Amination: The isonicotinaldehyde undergoes an amination reaction to introduce the amino group at the 2-position. This can be achieved using reagents such as ammonia or amines under controlled conditions.
Hydrochloride Formation: The resulting 2-aminoisonicotinaldehyde is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving:
Catalysts: Use of specific catalysts to enhance the reaction rate.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to favor the desired reaction pathway.
Purification: Techniques such as crystallization, filtration, and recrystallization to obtain the pure hydrochloride salt.
化学反応の分析
Types of Reactions
2-Aminoisonicotinaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Oxidation: 2-Aminoisonicotinic acid.
Reduction: 2-Aminoisonicotinalcohol.
Substitution: Various N-substituted derivatives depending on the reagents used.
科学的研究の応用
2-Aminoisonicotinaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism by which 2-Aminoisonicotinaldehyde hydrochloride exerts its effects depends on its interaction with specific molecular targets. For instance:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular functions.
類似化合物との比較
Similar Compounds
2-Aminopyridine: Similar structure but lacks the aldehyde group.
Isonicotinaldehyde: Similar structure but lacks the amino group.
2-Amino-3-pyridinecarboxaldehyde: Similar structure with an additional functional group.
Uniqueness
2-Aminoisonicotinaldehyde hydrochloride is unique due to the presence of both an amino group and an aldehyde group in its structure, allowing it to participate in a diverse range of chemical reactions and making it a versatile compound in research and industrial applications.
特性
分子式 |
C6H7ClN2O |
|---|---|
分子量 |
158.58 g/mol |
IUPAC名 |
2-aminopyridine-4-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H6N2O.ClH/c7-6-3-5(4-9)1-2-8-6;/h1-4H,(H2,7,8);1H |
InChIキー |
NUJASNRMTLDBFO-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1C=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R)-2'-(broMoMethyl)-[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B12099468.png)



![[(1R,2R,3S,4R,5S)-4-(6-Amino-2-chloropurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B12099505.png)

![4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid](/img/structure/B12099520.png)




![2-[6-(2-Carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid](/img/structure/B12099541.png)

